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Introduction
[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a synthetic analog of the native

neuropeptide Melanin-Concentrating Hormone (MCH). It is a potent and selective agonist for

the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor

predominantly expressed in the brain.[1] MCHR1 activation is implicated in the regulation of

energy homeostasis, mood, and sleep. [Ala17]-MCH serves as a valuable tool for studying the

physiological roles of the MCH system and for the screening and characterization of MCHR1

antagonists.

These application notes provide detailed protocols for the use of [Ala17]-MCH in cell culture

experiments to investigate MCHR1 signaling.

Mechanism of Action
MCHR1 couples to both Gαi and Gαq proteins.[2] Agonist binding, such as with [Ala17]-MCH,

initiates downstream signaling cascades. The activation of Gαi inhibits adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activation of Gαq

stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC). These events can subsequently lead to the phosphorylation

and activation of the extracellular signal-regulated kinase (ERK).
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Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of [Ala17]-MCH
for MCHR1 and MCHR2.

Parameter MCHR1 MCHR2 Reference

Ki 0.16 nM 34 nM [3]

Kd 0.37 nM - [3]

Table 1: Binding Affinity of [Ala17]-MCH

Parameter MCHR1 MCHR2 Reference

EC50 17 nM 54 nM [1]

Table 2: Functional Potency of [Ala17]-MCH
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Caption: MCHR1 signaling pathway activated by [Ala17]-MCH.

Experimental Protocols
Preparation of [Ala17]-MCH Stock Solution
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This protocol describes the preparation of a 1 mM stock solution of [Ala17]-MCH in Dimethyl

Sulfoxide (DMSO).

Materials:

[Ala17]-MCH peptide

Dimethyl Sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Procedure:

Allow the lyophilized [Ala17]-MCH peptide to equilibrate to room temperature before opening

the vial.

Calculate the volume of DMSO required to achieve a 1 mM stock solution. The molecular

weight of [Ala17]-MCH is approximately 2271.71 g/mol .

Calculation Example: To prepare 1 mL of a 1 mM stock solution, weigh out 2.27 mg of

[Ala17]-MCH and dissolve it in 1 mL of DMSO.

Add the calculated volume of DMSO to the vial containing the peptide.

Gently vortex or sonicate the solution to ensure complete dissolution.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture
Recommended Cell Lines:

HEK293 cells stably expressing MCHR1 (HEK293-MCHR1): Ideal for robust and

reproducible signaling assays.
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IMR-32 human neuroblastoma cells: An example of a cell line endogenously expressing

MCHR1, though signaling may be less robust than in recombinant systems.[4][5]

General Cell Culture Protocol:

Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and

antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

Subculture cells according to standard protocols when they reach 80-90% confluency.

Experimental Workflow Diagram
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Caption: General experimental workflow for cell-based assays.
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Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MCHR1

activation.

Materials:

HEK293-MCHR1 cells

96-well black, clear-bottom assay plates

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

[Ala17]-MCH

Fluorescence plate reader with an injection system

Procedure:

Seed HEK293-MCHR1 cells into 96-well plates at a density of 40,000-60,000 cells/well and

incubate for 24 hours.

Prepare the calcium dye loading buffer according to the manufacturer's instructions, typically

including the fluorescent dye and Pluronic F-127 in HBSS.

Remove the culture medium from the cells and add 100 µL of the dye loading buffer to each

well.

Incubate the plate at 37°C for 45-60 minutes in the dark.

During incubation, prepare a dilution series of [Ala17]-MCH in HBSS at 2x the final desired

concentration (e.g., 200 nM for a final concentration of 100 nM).

After incubation, wash the cells twice with HBSS.
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Place the plate in the fluorescence plate reader and record the baseline fluorescence.

Inject 100 µL of the [Ala17]-MCH dilutions into the wells and immediately begin recording the

fluorescence signal for 2-5 minutes.

Analyze the data by calculating the change in fluorescence intensity over baseline.

cAMP Accumulation Assay
This assay measures the inhibition of cAMP production following MCHR1 activation.

Materials:

HEK293-MCHR1 cells

24- or 48-well plates

Forskolin

3-isobutyl-1-methylxanthine (IBMX)

[Ala17]-MCH

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

Seed HEK293-MCHR1 cells into the appropriate plates and grow to 80-90% confluency.

Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (typically 100-500 µM)

for 15-30 minutes to prevent cAMP degradation.

Add varying concentrations of [Ala17]-MCH (e.g., 0.1 nM to 1 µM) to the cells and incubate

for 15 minutes.

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP

production and incubate for an additional 15-30 minutes.
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Lyse the cells and measure the intracellular cAMP levels using a commercially available

cAMP assay kit, following the manufacturer's protocol.

Generate a dose-response curve to determine the IC50 of [Ala17]-MCH for the inhibition of

forskolin-stimulated cAMP production.

ERK Phosphorylation Assay (Western Blot)
This assay detects the increase in phosphorylated ERK (p-ERK) as a downstream indicator of

MCHR1 activation.

Materials:

HEK293-MCHR1 cells

6-well plates

Serum-free medium

[Ala17]-MCH

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed HEK293-MCHR1 cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 4-6 hours prior to stimulation.

Stimulate the cells with various concentrations of [Ala17]-MCH (e.g., 1 nM to 1 µM) for

different time points (e.g., 5, 15, 30 minutes). A time-course experiment is recommended to
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determine the peak phosphorylation.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or

nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein

loading.

Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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